molecular formula C22H19ClN2O5S B11320218 2-Acetyl-3,5-dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

2-Acetyl-3,5-dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B11320218
M. Wt: 458.9 g/mol
InChI Key: NLXWJOHMRREIOQ-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dimethylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3,5-dimethylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the sulfonyl group, and acetylation of the phenyl ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,5-dimethylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Acetyl-3,5-dimethylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-3,5-dimethylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonyl-containing compounds. Examples include:

  • 5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate
  • 2-Acetyl-3,5-dimethylphenyl sulfonylpyrimidine
  • 5-Chloro-2-phenylmethanesulfonylpyrimidine derivatives

Uniqueness

What sets 2-acetyl-3,5-dimethylphenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(2-acetyl-3,5-dimethylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-9-14(2)19(15(3)26)18(10-13)30-21(27)20-17(23)11-24-22(25-20)31(28,29)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3

InChI Key

NLXWJOHMRREIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C(=O)C)C

Origin of Product

United States

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